Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride
Overview
Description
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles containing one nitrogen atom.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives. It interacts with various enzymes and proteins through aza-Michael addition reactions, where the nitrogen atom in the azetidine ring acts as a nucleophile . This compound is also involved in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The azetidine ring’s nitrogen atom can form covalent bonds with electrophilic centers in enzymes, leading to enzyme inhibition or activation . This compound also affects gene expression by binding to DNA or RNA, altering the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes in enzyme activity and gene expression observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance certain metabolic pathways and improve cellular function . At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . This compound is also known to participate in oxidation-reduction reactions, contributing to its overall metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . This localization is crucial for its activity, as it ensures the compound reaches its intended targets and interacts with the appropriate biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-ylidene)acetate hydrochloride typically involves the following steps:
Starting Material Preparation: The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Product Formation: The final product, this compound, is obtained through further treatment and purification steps.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the azetidine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-ylidene)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(azetidin-3-ylidene)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring instead of an azetidine ring.
N-Boc-azetidin-3-ylidene acetate: Contains a Boc-protected azetidine ring.
Properties
IUPAC Name |
ethyl 2-(azetidin-3-ylidene)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJXJKYXGSFURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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